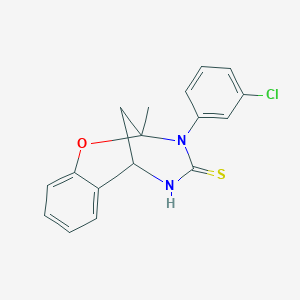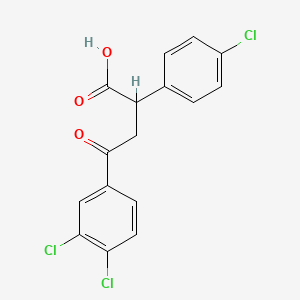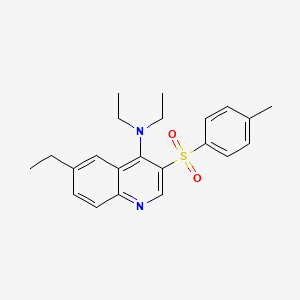
N,N,6-triethyl-3-tosylquinolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,6-triethyl-3-tosylquinolin-4-amine is a nitrogen-containing bicyclic compound with a quinoline nucleus. Quinolines are widely found in nature and have diverse applications in medicine, food, catalysts, dyes, materials, and electronics. This particular derivative exhibits various biological activities, including antimalarial, antimicrobial, antimycobacterial, antidepressant, antiviral, anticancer, antihypertensive, and anti-inflammatory effects .
Synthesis Analysis
The synthesis of this compound involves chemical modifications of the quinoline nucleus. Researchers have explored different approaches to create new structural prototypes with enhanced antimalarial, antimicrobial, and anticancer activity. These efforts aim to improve therapeutic effects and minimize side effects .
Molecular Structure Analysis
The molecular structure of this compound comprises a quinoline core with three ethyl groups and a tosyl (p-toluenesulfonyl) group attached. The quinoline nucleus plays a crucial role in its biological activities, including inhibition of DNA synthesis by targeting bacterial DNA gyrase and type IV topoisomerase .
Chemical Reactions Analysis
While specific chemical reactions involving this compound may vary, its reactivity likely stems from the quinoline ring and the functional groups (ethyl and tosyl) attached. Investigating its reactivity with various reagents and conditions would provide valuable insights into its behavior .
Aplicaciones Científicas De Investigación
Analytical Chemistry Applications
Comprehensive Metabolite Profiling
Amine group-containing metabolites such as amino acids, biogenic amines, and neurotransmitters can be derivatized and quantified using specific methodologies, which involve liquid chromatography and mass spectrometry. This approach facilitates the identification and quantification of a wide range of amine compounds, underscoring its utility in metabolic profiling and biomarker discovery (Boughton et al., 2011).
Organic Synthesis
Novel Anti-tumor Lead Synthesis
The design and synthesis of novel isoquinoline compounds, including those with anti-tumor activities, demonstrate the versatility of quinoline derivatives in drug development. Such compounds have shown promise in in vivo evaluations for therapeutic efficacy with low systemic toxicity (Gao et al., 2015).
Aromatic Nucleophilic Substitution
Quinoline derivatives can be synthesized through various chemical routes, including condensation and intramolecular reactions. These methods provide access to complex structures with potential applications in pharmaceuticals and agrochemicals (Ma et al., 2003).
Material Science
Organic Light-Emitting Diodes (OLEDs)
The development of low-operating-voltage OLEDs using p-doped amorphous materials demonstrates the role of quinoline derivatives in improving electronic device performance. Such materials can enhance hole injection and reduce operating voltages, making them valuable for display and lighting technologies (Zhou et al., 2001).
Mecanismo De Acción
The mechanism of action for N,N,6-triethyl-3-tosylquinolin-4-amine involves interactions with cellular targets. For instance, its inhibition of DNA synthesis disrupts bacterial replication, leading to rapid bacterial death. Further studies are needed to elucidate its precise molecular targets and pathways .
Propiedades
IUPAC Name |
N,N,6-triethyl-3-(4-methylphenyl)sulfonylquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2S/c1-5-17-10-13-20-19(14-17)22(24(6-2)7-3)21(15-23-20)27(25,26)18-11-8-16(4)9-12-18/h8-15H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGOGQZYTXAUKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)N(CC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,5-Difluorophenyl)-2-(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2-yl)acetamide](/img/structure/B2920895.png)
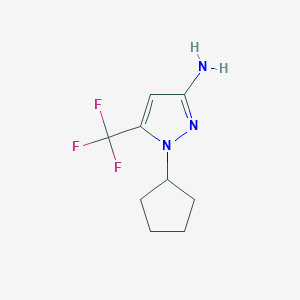
![N-isobutyl-4-(3-methylbutyl)-2-{2-[methyl(phenyl)amino]-2-oxoethyl}-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2920897.png)
![Ethyl 3-(2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2920901.png)
![{5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl acetate](/img/structure/B2920902.png)
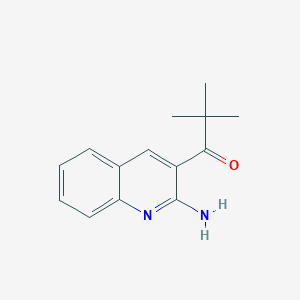
![1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B2920905.png)

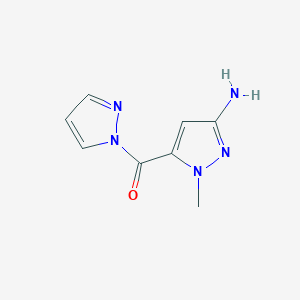
![N-[1-(4-Chlorophenyl)pyrrolidin-3-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2920908.png)
![N-benzyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2920910.png)

